molecular formula C18H18N2O2 B2750208 3-methoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide CAS No. 852136-26-6

3-methoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide

Cat. No. B2750208
CAS RN: 852136-26-6
M. Wt: 294.354
InChI Key: YIHYHDHWBNQFDF-UHFFFAOYSA-N
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Description

3-methoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide, also known as MIH, is a novel compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIH is a synthetic compound that belongs to the family of indole-based molecules, which have been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Scientific Research Applications

properties

IUPAC Name

3-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-8-15-9-13(6-7-17(15)20-12)11-19-18(21)14-4-3-5-16(10-14)22-2/h3-10,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHYHDHWBNQFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326074
Record name 3-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

852136-26-6
Record name 3-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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